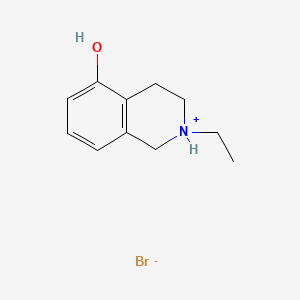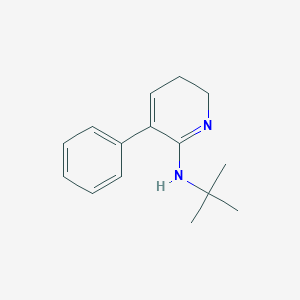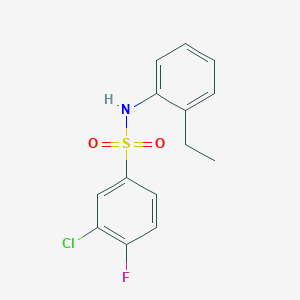![molecular formula C34H58Si3 B14175624 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane CAS No. 918795-23-0](/img/structure/B14175624.png)
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane is an organosilicon compound characterized by its unique structure, which includes hexyl groups and trimethylsilyl-substituted phenyl groups attached to a silolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane typically involves the reaction of hexyl-substituted silanes with trimethylsilyl-substituted phenyl groups under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-silicon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), toluene as solvent.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silolane derivatives depending on the reagents used.
科学研究应用
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane has several scientific research applications:
Materials Science: Used in the development of novel silicon-based materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The trimethylsilyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene: Another organosilicon compound with similar reactivity and applications.
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Known for its use in redox reactions and as a chemical probe.
1,1’-(1,2-Diphenyl-1,2-ethenediyl)bis[4-[2-(trimethylsilyl)ethynyl]benzene]: Utilized in organic synthesis and materials science.
Uniqueness
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane stands out due to its specific combination of hexyl and trimethylsilyl-substituted phenyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
属性
CAS 编号 |
918795-23-0 |
|---|---|
分子式 |
C34H58Si3 |
分子量 |
551.1 g/mol |
IUPAC 名称 |
[4-[1,1-dihexyl-5-(4-trimethylsilylphenyl)silolan-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C34H58Si3/c1-9-11-13-15-27-37(28-16-14-12-10-2)33(29-17-21-31(22-18-29)35(3,4)5)25-26-34(37)30-19-23-32(24-20-30)36(6,7)8/h17-24,33-34H,9-16,25-28H2,1-8H3 |
InChI 键 |
UQZZMHCOLITELB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si]1(C(CCC1C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
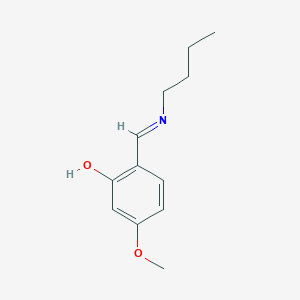
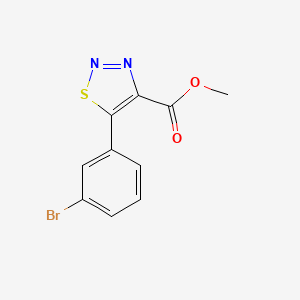
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
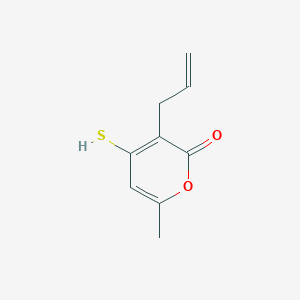
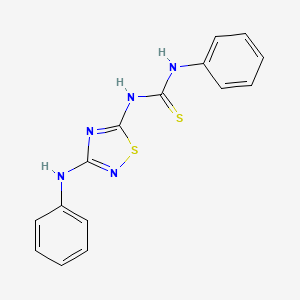
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
